ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, bromine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by amination and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve safety. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
Ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutyrate: Used in the synthesis of anti-tumor agents.
3-Bromo-4-methylaniline: Used in the synthesis of Tröger’s base isomers.
Uniqueness
Ethyl 3-bromo-2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21BrN2O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
ethyl 3-bromo-2-methyl-4-(4-methylanilino)-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-27-20(26)21(3)18(22)17(23-15-12-10-14(2)11-13-15)19(25)24(21)16-8-6-5-7-9-16/h5-13,23H,4H2,1-3H3 |
InChI Key |
NGCBIWKJTQYGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)C)Br)C |
Origin of Product |
United States |
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